3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid

Physicochemical profiling Lead optimization Permeability

3-(2-Fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid (CAS 2138045-21-1) is a fluorinated saturated heterocyclic amine supplied as its TFA salt (C₉H₁₅F₄NO₂; MW 245.21 g/mol). It serves as a versatile building block in medicinal chemistry, where the 2-fluoropropan-2-yl substituent modulates amine basicity, lipophilicity, and conformational bias relative to unsubstituted pyrrolidine.

Molecular Formula C9H15F4NO2
Molecular Weight 245.21 g/mol
CAS No. 2138045-21-1
Cat. No. B6259230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid
CAS2138045-21-1
Molecular FormulaC9H15F4NO2
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESCC(C)(C1CCNC1)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7)
InChIKeyGKAJWFAEHGARSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoropropan-2-yl)pyrrolidine TFA Salt (CAS 2138045-21-1): Physicochemical Identity and Comparator Landscape for Laboratory Procurement


3-(2-Fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid (CAS 2138045-21-1) is a fluorinated saturated heterocyclic amine supplied as its TFA salt (C₉H₁₅F₄NO₂; MW 245.21 g/mol). It serves as a versatile building block in medicinal chemistry, where the 2-fluoropropan-2-yl substituent modulates amine basicity, lipophilicity, and conformational bias relative to unsubstituted pyrrolidine [1]. The closest structural comparators include the free base 3-(2-fluoropropan-2-yl)pyrrolidine (CAS 1780869-93-3), its hydrochloride salt (CAS 2765167-69-7), the positional isomer 2-(2-fluoropropan-2-yl)pyrrolidine (CAS 1356824-83-3), and the N-Boc-protected derivative tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate (CAS 2287896-04-0). Direct, compound-specific comparative biological or physicochemical data remain extremely scarce in the peer-reviewed literature as of 2026; the following evidence guide therefore relies heavily on class-level inference drawn from systematic studies of fluoroalkyl-substituted pyrrolidines and is explicitly flagged as such throughout.

Why 3-(2-Fluoropropan-2-yl)pyrrolidine TFA Cannot Be Replaced by Generic Pyrrolidine or Alternative Fluoroalkyl Building Blocks


The 2-fluoropropan-2-yl group at the pyrrolidine 3-position uniquely combines a tertiary fluoroalkyl branch with a specific ring substitution pattern. Replacing the target compound with unsubstituted pyrrolidine abandons the pKa-lowering and lipophilicity-modulating effects of fluorination—effects shown systematically across fluoroalkyl-substituted azetidine, pyrrolidine, and piperidine series to alter basicity monotonically with fluorination pattern [1]. Swapping for the 2-positional isomer (CAS 1356824-83-3) changes the steric environment around the pyrrolidine nitrogen, altering both conformational behaviour and reactivity in subsequent amide-bond-forming or N-alkylation steps [2]. The choice of salt form (TFA vs. HCl vs. free base) further impacts solubility, handling stability, and compatibility with downstream synthetic protocols. These differences make generic substitution scientifically unsound without explicit side-by-side experimental validation.

Quantitative Differential Evidence: 3-(2-Fluoropropan-2-yl)pyrrolidine TFA vs. Closest Analogs


Amine Basicity (pKa) Modulation by Fluoroalkyl Substitution vs. Unsubstituted Pyrrolidine

Fluorine's strong electron-withdrawing effect lowers pyrrolidine nitrogen basicity. In a systematic study of fluoroalkyl-substituted saturated heterocyclic amines, amine basicity was observed to change in a monotonic fashion depending on the fluorination pattern [1]. For the closely related 3-fluoropyrrolidine scaffold, the conjugate acid pKa is reported as 6.69 (experimental) to 8.68 (predicted), representing a reduction of approximately 2.6–4.6 log units relative to unsubstituted pyrrolidine (conjugate acid pKa ~11.3) . Although direct pKa measurement data for 3-(2-fluoropropan-2-yl)pyrrolidine are not publicly available, the geminal fluorination and tertiary carbon substitution pattern predict a comparable or greater pKa-lowering effect than monofluorination at the 3-position, making this building block valuable for tuning amine basicity toward the physiologically relevant range (pKa ~6–8) to balance passive permeability and target engagement. IMPORTANT CAVEAT: Target compound-specific pKa data are absent; this evidence relies on class-level inference and must be verified experimentally.

Physicochemical profiling Lead optimization Permeability

Lipophilicity (XlogP) Comparison: 3-Substituted vs. 2-Substituted 2-Fluoropropan-2-yl Pyrrolidine

The positional isomer 2-(2-fluoropropan-2-yl)pyrrolidine (CAS 1356824-83-3) has a computed XlogP of 1.3 [1]. In fluoroalkyl-substituted heterocyclic amine series, lipophilicity effects depend on both fluorination pattern and ring substitution position, with the introduction of fluoroalkyl groups producing complex effects on log P and aqueous solubility [2]. The 3-substituted isomer is expected to exhibit a distinct lipophilicity profile due to the different spatial relationship between the lipophilic fluoroalkyl group and the polar amine centre, which influences both calculated logP and experimentally determined logD at physiological pH. CAVEAT: Direct experimental logP/logD data for 3-(2-fluoropropan-2-yl)pyrrolidine are not available; cross-study inference based on 2-isomer data and class-level trends.

Lipophilicity ADME Isomer comparison

Metabolic Stability Enhancement via Fluoroalkyl Blocking of Cytochrome P450 Oxidation Sites

Fluoroalkyl groups are established bioisosteres that enhance metabolic stability by blocking cytochrome P450-mediated oxidation at metabolically labile C–H bonds [1]. The 2-fluoropropan-2-yl substituent, featuring a tertiary carbon centre with a C–F bond, replaces an oxidisable tertiary C–H bond, thereby removing a potential metabolic hot-spot. This strategy is conceptually analogous to the use of trifluoromethyl or difluoromethyl groups to shield metabolic sites. For the 2-(2-fluoropropan-2-yl)pyrrolidine isomer, vendor documentation explicitly notes that the fluorine atom enhances metabolic stability and lipophilicity, improving pharmacokinetic properties [2]. CAVEAT: No direct microsomal stability or intrinsic clearance data (e.g., CLint in human liver microsomes) are available for 3-(2-fluoropropan-2-yl)pyrrolidine. This evidence represents class-level mechanistic inference from the broader fluoroalkyl medicinal chemistry literature.

Metabolic stability Cytochrome P450 Fluorine blocking strategy

Purity and Salt-Form Standardization: TFA Salt vs. Free Base and HCl Salt for Laboratory Procurement

The TFA salt (CAS 2138045-21-1) is commercially available at ≥95% purity (min. 95%, typically 95%+) . The free base (CAS 1780869-93-3) is also specified at 95% purity , while the hydrochloride salt (CAS 2765167-69-7) is supplied at 98% purity . The TFA salt provides distinct handling advantages: TFA salts are generally non-hygroscopic crystalline solids with good long-term storage stability, whereas free-base amines may be oils or low-melting solids susceptible to carbonate formation upon exposure to atmospheric CO₂. For peptide coupling or amide-bond-forming reactions requiring a free amine nucleophile, the TFA salt can be neutralised in situ with an organic base (e.g., DIPEA, Et₃N), offering greater operational flexibility compared to the HCl salt, which may require stronger bases for neutralisation. CAVEAT: No formal stability study comparing these specific salt forms has been identified in the peer-reviewed literature.

Purity specification Salt form comparison Procurement quality

Conformational Control and Steric Environment: 3-Position vs. 2-Position Substitution on Pyrrolidine Ring

Fluorine substitution on the pyrrolidine ring exerts a stereoelectronic gauche effect that stabilises specific ring puckering conformations, as demonstrated by X-ray crystallography and 19F-1H NOE studies on 3-fluoropyrrolidines [1]. The 2-fluoropropan-2-yl group at the 3-position introduces steric bulk distal to the nitrogen centre, preserving nucleophilicity while restricting conformational flexibility of the ring. In contrast, the 2-isomer (CAS 1356824-83-3) places the bulky fluoroalkyl group adjacent to the nitrogen, which can sterically hinder N-functionalisation reactions and alter the pyrrolidine ring puckering preference [2]. Vendor descriptions note that the 2-position branched structure at the 2-position induces molecular rigidification, enabling selective interactions with target proteins [2], but this same rigidity may be disadvantageous when conformational flexibility is required for induced-fit binding. CAVEAT: No direct comparative conformational analysis of 3-(2-fluoropropan-2-yl)pyrrolidine vs. its 2-isomer has been published.

Conformational analysis Regiochemistry Steric effects

Quantitative Bioactivity Trends: Fluorinated Pyrrolidine Amides as DPP-IV Inhibitors

Cyclohexylglycine amides of fluorinated pyrrolidines have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, with cis-3,4-difluoropyrrolidide and tetrafluoropyrrolidide displaying unexpectedly strong activity in both in vitro enzyme assays and in vivo KK mouse models of type 2 diabetes [1]. While the exact 3-(2-fluoropropan-2-yl)pyrrolidine amide has not been tested in this series, the data establish that fluorination pattern on the pyrrolidine ring profoundly modulates DPP-IV inhibitory potency. A related prolyl-fluoropyrrolidine derivative series showed that substituted chemical modifications on the fluoropyrrolidine ring influence DPP-IV inhibitory activity across a wide potency range [2]. CAVEAT: No direct IC₅₀ data exist for any compound incorporating the 3-(2-fluoropropan-2-yl)pyrrolidine scaffold. This evidence demonstrates the broader class relevance of fluorinated pyrrolidine building blocks for serine protease inhibitor programmes.

DPP-IV inhibition Fluoropyrrolidine SAR Enzyme assay

Optimal Deployment Scenarios for 3-(2-Fluoropropan-2-yl)pyrrolidine TFA in Medicinal Chemistry and Chemical Biology


Lead Optimisation Campaigns Requiring Fine-Tuned Amine Basicity for Oral Bioavailability

When a hit compound containing a pyrrolidine moiety suffers from poor passive permeability due to a high fraction of protonated amine at physiological pH, replacement with 3-(2-fluoropropan-2-yl)pyrrolidine can lower the conjugate acid pKa into the 6–8 range, reducing permanent positive charge and improving membrane passage. The TFA salt form allows direct use in parallel amide coupling libraries with in situ neutralisation . This approach is supported by systematic profiling showing that fluoroalkyl substitution monotonically modulates amine basicity [1].

Fragment-Based or Scaffold-Hopping Libraries Targeting Serine Proteases (DPP-IV, Thrombin, Caspases)

Fluorinated pyrrolidine amides have demonstrated potent inhibition of DPP-IV [2] and thrombin (Ki range 0.08–2.17 μM for tricyclic inhibitors with fluorinated pyrrolidine termini) [3]. 3-(2-Fluoropropan-2-yl)pyrrolidine TFA can serve as a diversity element in parallel synthesis of fluoropyrrolidine-containing inhibitor libraries, where the 3-substitution pattern offers a distinct steric and electronic profile compared to 2-substituted or 3-monofluoro analogs.

Synthesis of PET Tracer Precursors Requiring 18F-Labelling-Compatible Building Blocks

Fluorinated pyrrolidines have been explored as precursors for 18F-radiotracers targeting caspases [4] and other enzymes. The 2-fluoropropan-2-yl group provides a chemically stable C–F bond at a tertiary centre, offering advantages over secondary alkyl fluorides which are more prone to defluorination under physiological conditions. The TFA salt form is compatible with standard radiolabelling precursor preparation workflows.

Building Block Procurement for Metabolic Stability Optimisation in CNS Drug Discovery

The 2-fluoropropan-2-yl group blocks a tertiary C–H metabolic hot-spot, consistent with the established strategy of using fluoroalkyl groups to enhance metabolic stability [5]. For CNS programmes where high metabolic clearance is a common liability, incorporating this building block at an early stage of hit-to-lead optimisation can pre-emptively address CYP450-mediated oxidation liabilities. The 3-substitution position is particularly suited to CNS scaffolds where steric bulk adjacent to the basic amine is undesirable for blood-brain barrier penetration.

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